

Physical and chemical properties of 2-Hydroxyheptanoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Hydroxyheptanoic acid*

Cat. No.: *B1224754*

[Get Quote](#)

An In-Depth Technical Guide to 2-Hydroxyheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyheptanoic acid, also known as α -hydroxyheptanoic acid, is an alpha-hydroxy acid (AHA) derivative of heptanoic acid. Its structure features a seven-carbon chain with a hydroxyl group on the carbon atom adjacent to the carboxyl group. This bifunctional nature, possessing both a carboxylic acid and a hydroxyl group, makes it a versatile molecule with applications in organic synthesis and potential biological significance. It is recognized as a metabolite and has been identified in organisms such as *Paraburkholderia* and *Trypanosoma brucei*^[1]. This guide provides a comprehensive overview of the physical and chemical properties of **2-hydroxyheptanoic acid**, along with relevant experimental protocols and logical workflows.

Physical and Chemical Properties

The physical and chemical characteristics of **2-hydroxyheptanoic acid** are summarized in the table below. These properties are crucial for its handling, application in experimental settings, and for predicting its behavior in various chemical and biological systems.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₄ O ₃	[1] [2]
Molecular Weight	146.18 g/mol	[1] [3]
CAS Number	636-69-1	[2] [4]
Appearance	Solid	N/A
Melting Point	65 °C	[4]
Boiling Point	274.4 ± 13.0 °C (Predicted)	[4]
Density	1.070 ± 0.06 g/cm ³ (Predicted)	[4]
pKa	3.86 ± 0.21 (Predicted)	[4]
Solubility	Soluble in water	N/A
InChI	InChI=1S/C7H14O3/c1-2-3-4-5-6(8)7(9)10/h6,8H,2-5H2,1H3,(H,9,10)	[1]
InChIKey	RGMMREBHCYXQMA-UHFFFAOYSA-N	[1]
SMILES	CCCCCC(C(=O)O)O	[1]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **2-hydroxyheptanoic acid**. While complete spectral data is not readily available in all public databases, the expected spectral characteristics are as follows:

- **¹H NMR** (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show distinct signals for the protons on the aliphatic chain, the proton on the carbon bearing the hydroxyl group (α -proton), and the acidic proton of the carboxyl group. The α -proton would likely appear as a multiplet due to coupling with the adjacent methylene protons.

- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C NMR spectrum would display seven unique carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The carbon attached to the hydroxyl group would also have a characteristic chemical shift.
- IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of $2500\text{-}3300\text{ cm}^{-1}$ corresponding to the O-H stretching of the carboxylic acid. A strong carbonyl (C=O) stretch would be observed around $1700\text{-}1725\text{ cm}^{-1}$. Another broad O-H stretching band for the alcohol group would be expected around $3200\text{-}3600\text{ cm}^{-1}$.
- Mass Spectrometry: The mass spectrum would show the molecular ion peak (M^+) and various fragmentation patterns corresponding to the loss of functional groups such as water, carbon monoxide, and alkyl fragments. Predicted mass-to-charge ratios for different adducts are available in databases like PubChem[5].

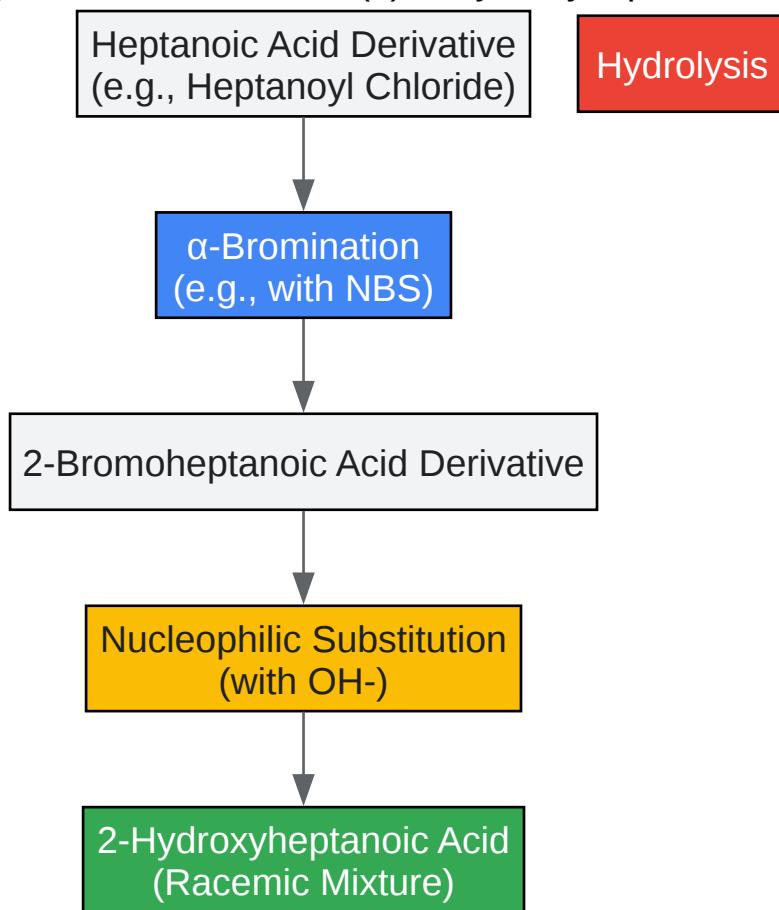
Experimental Protocols

Synthesis of (\pm)-2-Hydroxyheptanoic Acid

The synthesis of racemic **2-hydroxyheptanoic acid** can be achieved through various organic synthesis routes. A common approach involves the α -hydroxylation of a heptanoic acid derivative. The following is a generalized protocol based on established chemical transformations.

Materials:

- Heptanoyl chloride
- N-Bromosuccinimide (NBS)
- Carbon tetrachloride (CCl_4)
- Aqueous sodium bicarbonate (NaHCO_3)
- Hydrochloric acid (HCl)
- Diethyl ether


- Magnesium sulfate (MgSO_4)
- Sodium hydroxide (NaOH)

Procedure:

- α -Bromination: Heptanoyl chloride is subjected to Hell-Volhard-Zelinsky reaction conditions. This typically involves reacting the acid chloride with a brominating agent like N-bromosuccinimide in an inert solvent such as carbon tetrachloride, often with a radical initiator. This step yields 2-bromoheptanoyl chloride.
- Hydrolysis of the Acid Chloride: The resulting 2-bromoheptanoyl chloride is carefully hydrolyzed to 2-bromoheptanoic acid. This is typically achieved by reacting it with water.
- Nucleophilic Substitution: The 2-bromoheptanoic acid is then subjected to nucleophilic substitution with a hydroxide source, such as aqueous sodium hydroxide. This reaction displaces the bromide ion with a hydroxyl group, forming the sodium salt of **2-hydroxyheptanoic acid**.
- Acidification and Extraction: The reaction mixture is acidified with a strong acid like hydrochloric acid to protonate the carboxylate, yielding **2-hydroxyheptanoic acid**. The product is then extracted from the aqueous solution using an organic solvent such as diethyl ether.
- Drying and Purification: The organic extract is dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude **2-hydroxyheptanoic acid**. Further purification can be achieved by recrystallization or chromatography.

Visualizations

Logical Workflow for the Synthesis of (\pm) -2-Hydroxyheptanoic Acid

Synthesis Workflow for (\pm)-2-Hydroxyheptanoic Acid[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of racemic **2-hydroxyheptanoic acid**.

Biological and Pharmaceutical Relevance

Alpha-hydroxy acids are a class of compounds with significant interest in dermatology and pharmacology. While specific research on **2-hydroxyheptanoic acid** is not as extensive as for other AHAs like glycolic or lactic acid, its structural similarity suggests potential applications. Furthermore, the presence of a chiral center at the second carbon position means that (R)- and (S)-enantiomers of **2-hydroxyheptanoic acid** exist, which could have distinct biological activities. Research into 2-hydroxylated fatty acids has suggested their potential as anti-proliferative agents and their role in modulating chemosensitivity in cancer cells.

Conclusion

2-Hydroxyheptanoic acid is a valuable molecule for synthetic and research applications. Its physical and chemical properties are well-defined, providing a solid foundation for its use in various experimental contexts. The ability to synthesize this compound through established organic chemistry protocols allows for its further investigation in fields ranging from materials science to drug discovery. The potential for stereospecific synthesis of its enantiomers opens up avenues for exploring its chiral-dependent biological functions, which could be a promising area for future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hydroxyheptanoic acid | C7H14O3 | CID 2750949 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 2r-Hydroxyheptanoic acid | C7H14O3 | CID 7054560 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. 2-Hydroxyheptanoic acid | 636-69-1 [chemicalbook.com]
- 5. PubChemLite - 2-hydroxyheptanoic acid (C7H14O3) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Hydroxyheptanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1224754#physical-and-chemical-properties-of-2-hydroxyheptanoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com